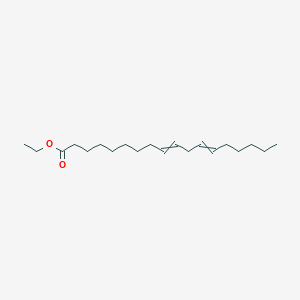
(9Z,12Z)-Ethyl octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a long-chain fatty acid ester with the molecular formula C20H36O2 and a molecular weight of 308.4986 . This compound is commonly found in various natural oils and is used in a variety of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(9Z,12Z)-Ethyl octadeca-9,12-dienoate can be synthesized through the esterification of linoleic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of vegetable oils rich in linoleic acid, such as sunflower oil or safflower oil, with ethanol. This process is catalyzed by either acidic or basic catalysts and is conducted at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-Ethyl octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroperoxides.
Reduction: The ester can be reduced to the corresponding alcohol, ethyl octadecanol.
Substitution: The ester group can be hydrolyzed to yield linoleic acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Ethyl octadecanol.
Substitution: Linoleic acid and ethanol.
Scientific Research Applications
(9Z,12Z)-Ethyl octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics, lubricants, and biodiesel
Mechanism of Action
The mechanism of action of (9Z,12Z)-Ethyl octadeca-9,12-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The parent fatty acid of (9Z,12Z)-Ethyl octadeca-9,12-dienoate.
Methyl Linoleate: The methyl ester analog of this compound.
Linoleyl Alcohol: The alcohol derivative of linoleic acid
Uniqueness
This compound is unique due to its ester functional group, which imparts different physical and chemical properties compared to its parent acid and other derivatives. This makes it particularly useful in applications where a non-polar, lipid-soluble compound is required .
Properties
CAS No. |
7619-08-1 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
ethyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3 |
InChI Key |
FMMOOAYVCKXGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


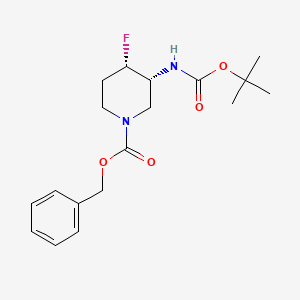
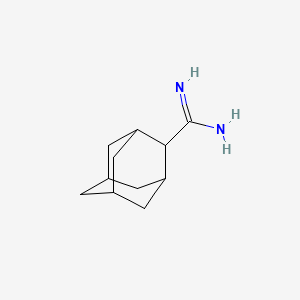
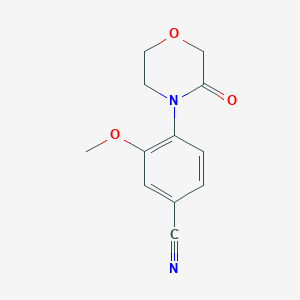
![(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445182.png)
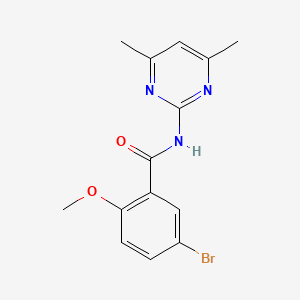
![[(4-Butylphenyl)methyl]hydrazine](/img/structure/B12445193.png)
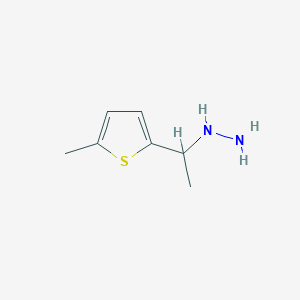
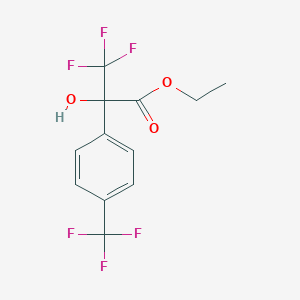
![N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide](/img/structure/B12445233.png)
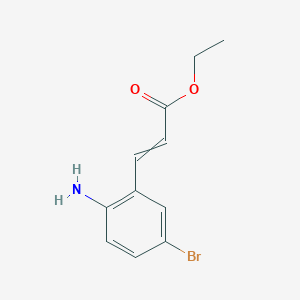

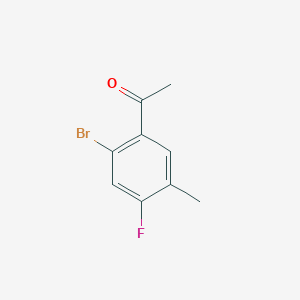
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)

